molecular formula C17H16O6 B3424986 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate CAS No. 380427-15-6

4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate

Cat. No. B3424986
CAS RN: 380427-15-6
M. Wt: 316.30 g/mol
InChI Key: ITSFOEMPYJDTHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound may be synthesized from related substances. For instance, Methyl 2-formyl-3,5-dimethoxybenzoate may be used in the preparation of methyl (E)-3,5-dimethoxy-2- { [2- (4-methoxybenzoyl)hydrazin-1-ylidene]methyl}-benzoate .


Molecular Structure Analysis

The molecular structure of “4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate” is represented by the linear formula: HCOC6H2(OCH3)2CO2CH3 . The CAS Number is 52344-93-1 .

Safety and Hazards

In case of skin contact with “4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate”, it is recommended to wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if not breathing .

properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6/c1-20-13-7-12(8-14(9-13)21-2)17(19)23-15-5-4-11(10-18)6-16(15)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSFOEMPYJDTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247129
Record name 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate

CAS RN

380427-15-6
Record name 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380427-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Formyl-2-methoxyphenyl 3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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